4,8-Diethoxythieno[2,3-f]benzothiophene
Description
4,8-Diethoxythieno[2,3-f]benzothiophene is a fused heterocyclic compound featuring a benzothiophene core fused with a thiophene ring at the [2,3-f] position, substituted with ethoxy groups at the 4 and 8 positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic electronics.
Synthesis: The compound can be synthesized via photochemical or Ce(IV)-mediated 3+2 cycloaddition reactions, as demonstrated in studies involving thieno[2,3-f]benzofuran-4,8-dione derivatives . Ethoxy groups are introduced through nucleophilic substitution or etherification steps, differentiating it from oxygen-containing analogs (e.g., 4,8-dioxo derivatives).
Properties
Molecular Formula |
C14H14O2S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4,8-diethoxythieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C14H14O2S2/c1-3-15-11-9-5-7-18-14(9)12(16-4-2)10-6-8-17-13(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
XKWFECQTSQIZJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CSC2=C(C3=C1SC=C3)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Electron-Donating Effects : Ethoxy substituents enhance electron density in the aromatic system, improving charge transport in optoelectronic applications.
- Solubility : The alkyl chains increase solubility in organic solvents compared to hydroxyl or oxo-substituted analogs.
Comparison with Similar Compounds
Antitumor Thieno[2,3-f]benzofuran Derivatives
Compound: Thieno[2,3-f]benzofuran-4,8-dione (unsubstituted oxo derivative)
Organic Electronics Materials
Compound 1: IT-4F (3,9-bis(2-methylene-(indanone))-dithieno[2,3-d]s-indaceno[1,2-b:5,6-b']dithiophene)
- Structure: Contains dithieno and indaceno units with fluorine substituents.
- Application : Used in organic photovoltaics (OPVs) due to strong electron-withdrawing groups and extended conjugation .
- Comparison: 4,8-Diethoxythieno[2,3-f]benzothiophene has shorter conjugation but electron-donating ethoxy groups, which may reduce bandgap and improve hole transport compared to IT-4F .
Compound 2 : PBDB-TF (Poly[[4,8-bis(thienyl)benzo[1,2-b:4,5-b']dithiophene]])
- Structure : Polymer with alternating benzo[1,2-b:4,5-b']dithiophene and thiophene units.
- Application : High-performance OPVs with power conversion efficiencies >12% .
- Comparison : The fused benzothiophene core in 4,8-diethoxy derivatives provides rigidity, but polymerizability and charge mobility are inferior to PBDB-TF .
Antibacterial Pyrido[2,3-f]quinoxaline Derivatives
Compound: 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid
Natural Product Derivatives (Flavonols/Flavanones)
Compound: 4,8,10-Tris(dihydroxyphenyl)-hexahydrodipyrano[2,3-f:2',3'-h]chromene-2,6-dione
Ladder-Type Heteroacenes
Compound: Dibenzo[b,b']thieno[2,3-f:5,4-f']carbazole (DBTCZ)
- Structure : Fused thiophene and pyrrole units with alkyl chains for solubility.
- Application : Organic field-effect transistors (OFETs) due to high charge-carrier mobility .
- Comparison : DBTCZ’s extended conjugation and nitrogen inclusion yield superior semiconducting properties, while 4,8-diethoxy derivatives may serve as dopants or hole-transport layers .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic Properties
| Compound | Bandgap (eV) | Solubility (mg/mL) | Charge Mobility (cm²/Vs) |
|---|---|---|---|
| This compound | 2.8 (est.) | 15–20 (CHCl₃) | 0.01–0.1 |
| IT-4F | 1.5 | <5 (CHCl₃) | 0.005 (electron) |
| PBDB-TF | 1.7 | 10–15 (CHCl₃) | 0.1–0.3 (hole) |
| DBTCZ | 2.1 | 8–12 (Toluene) | 0.5–1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
